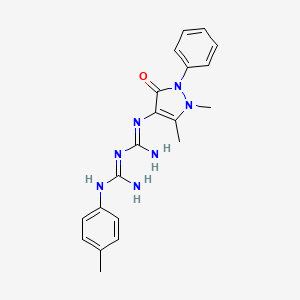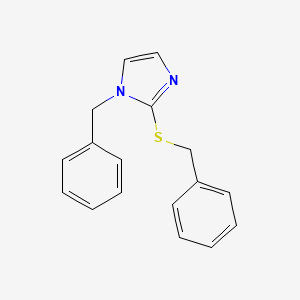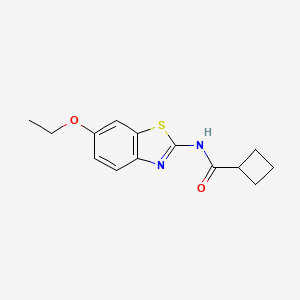
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone, also known as CDPE, is a chemical compound that has been used in scientific research to study its biochemical and physiological effects. CDPE is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been explored to understand how it interacts with biological systems.
作用机制
The mechanism of action of 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone is not fully understood, but it is believed to act on various receptors and enzymes in biological systems. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has also been shown to have anti-inflammatory effects, and has been shown to reduce inflammation in animal models of arthritis. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have vasodilatory effects, and has been shown to increase blood flow to the brain and heart.
实验室实验的优点和局限性
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have low toxicity and is well-tolerated in animal models. However, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has not been extensively studied in humans, and its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone. One area of research is to further explore its mechanism of action and how it interacts with biological systems. Additionally, further studies are needed to determine the safety and efficacy of 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone in humans. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has shown potential as a treatment for neurodegenerative diseases and inflammatory disorders, and further studies are needed to explore its therapeutic potential. Finally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have vasodilatory effects, and further studies are needed to explore its potential as a treatment for cardiovascular diseases.
合成方法
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been synthesized using various methods, including the reaction of 1-cyclohexyl-2,5-dimethylpyrrole-3,4-dicarboxylic acid with ethyl acetoacetate in the presence of a catalyst, and the reaction of 1-cyclohexyl-2,5-dimethylpyrrole-3,4-dicarboxylic acid with ethyl acetoacetate and acetic anhydride in the presence of a catalyst. These methods result in the formation of 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone, which can be purified using column chromatography.
科学研究应用
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been used in scientific research to study its effects on biological systems. It has been shown to have neuroprotective effects, and has been used to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has also been studied for its potential as an anti-inflammatory agent, and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been used to study its effects on cardiovascular function, and has been shown to have vasodilatory effects.
属性
IUPAC Name |
1-(4-acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-10-15(12(3)18)16(13(4)19)11(2)17(10)14-8-6-5-7-9-14/h14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIUNPMNHUDECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2CCCCC2)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetyl-1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![2-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5811745.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)


![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)


